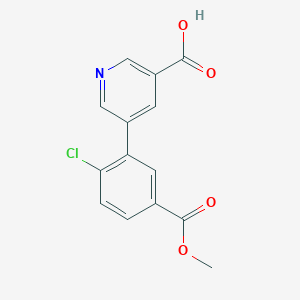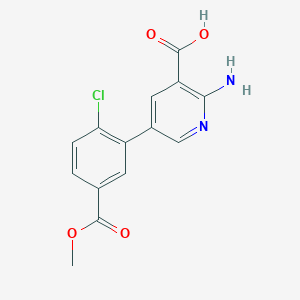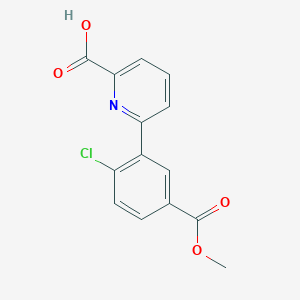
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid (6-CMCP) is an organic compound that belongs to the class of picolinic acids. It is an important intermediate in organic synthesis and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. It has also been used as a catalyst in the synthesis of amino acids and peptides. In addition, 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of polymers and other materials.
Wirkmechanismus
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% acts as a proton donor in the presence of an acid catalyst. This protonation leads to the formation of an active species, which can then react with other molecules to form new products. The protonation of 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% also increases its solubility in organic solvents, which makes it easier to use in a variety of reactions.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, such as E. coli and S. aureus. It has also been shown to inhibit the growth of certain types of fungi, such as Candida albicans and Aspergillus niger. In addition, 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments is that it is relatively easy to synthesize and has a high purity (95%). It is also relatively inexpensive and widely available. The main limitation of using 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments is that it is not very stable and can decompose over time.
Zukünftige Richtungen
The future directions for 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% include further research into its biochemical and physiological effects, as well as its use in the synthesis of new materials. In addition, further research into its potential applications in medicine and other fields is warranted. Finally, further research into its environmental impact is also needed.
Synthesemethoden
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized by reacting 2-chloro-5-methoxycarbonylphenol with picolinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 60-80°C and a pressure of 1.0-2.0 atm. The reaction is usually complete within 1-2 hours and yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
6-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-5-6-10(15)9(7-8)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKCRTLEJDIHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6394021.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6394036.png)
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394052.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6394055.png)

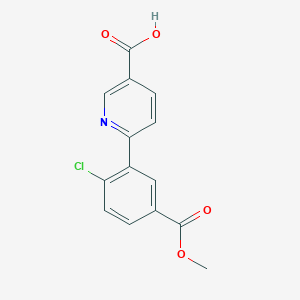
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6394071.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394078.png)
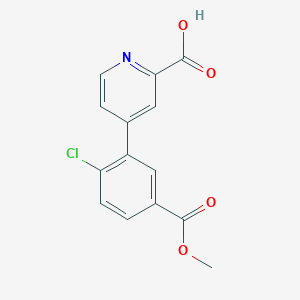
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)

